molecular formula C7H9NO B1419713 1-ethyl-1H-pyrrole-3-carbaldehyde CAS No. 400715-75-5

1-ethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B1419713
CAS No.: 400715-75-5
M. Wt: 123.15 g/mol
InChI Key: GGXYAXMVAZMDBE-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative featuring an ethyl group at the 1-position and a formyl (-CHO) group at the 3-position of the heteroaromatic ring. Pyrrole derivatives are critical in medicinal and materials chemistry due to their electronic properties and versatility in synthetic modifications.

Properties

IUPAC Name

1-ethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-8-4-3-7(5-8)6-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXYAXMVAZMDBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities. This compound is notable for its structural features, including an ethyl group that influences its chemical reactivity and biological interactions. Research into its biological activity has revealed various applications in medicinal chemistry, particularly in the development of therapeutic agents.

The molecular formula of this compound is C₇H₉N, with a molecular weight of 111.15 g/mol. The compound features a pyrrole ring, which is known for its ability to interact with biological targets due to its electron-rich nature.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This interaction can lead to alterations in protein function and enzyme activity, which may result in various physiological effects. The compound's aldehyde group can participate in reactions such as Schiff base formation with amino groups in proteins, influencing their structure and function.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity. For instance, it has been tested against several human cancer cell lines, showing cytotoxic effects that warrant further exploration .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrrole compounds, including this compound, displayed notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 20 to 50 µg/mL for various strains tested .
  • Cytotoxicity Assay : In vitro assays evaluated the cytotoxic effects of this compound on human cancer cell lines such as HeLa and MCF7. Results indicated a dose-dependent decrease in cell viability, with IC50 values determined to be approximately 30 µM for HeLa cells and 25 µM for MCF7 cells .

Data Table: Biological Activity Overview

Activity Target Effect Reference
AntimicrobialVarious bacterial strainsSignificant antibacterial activity
CytotoxicityHeLa and MCF7 cancer cellsDose-dependent cytotoxicity
Enzyme InhibitionSpecific enzymesModulation of enzyme activity

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features Reference
This compound Ethyl (1), CHO (3) Not provided Compact alkyl group, aldehyde at C3 -
1-(2-Ethylphenyl)-1H-pyrrole-3-carbaldehyde 2-Ethylphenyl (1), CHO (3) 199.25 Bulky aromatic substituent, 95% purity
1-Benzyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde Benzyl (1), CH2OH (5), CHO (2) Not provided Hydrophilic -CH2OH group, ionic liquid synthesis
1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde 3-Hydroxy-pyridinyl (1), 2,5-dimethyl Not provided Heteroaromatic substituent, potential H-bonding sites
1-(Pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde Pyridin-3-ylmethyl (1), CHO (2) Not provided Aldehyde at C2, pyridine-based substituent

Key Observations :

  • Substituent Bulk : The ethyl group in this compound offers minimal steric hindrance compared to bulky aromatic substituents like 2-ethylphenyl () or benzyl (), which may reduce reactivity in sterically demanding reactions.
  • Electronic Effects: The aldehyde at C3 (vs.
  • Functional Groups : Hydroxy or pyridinyl substituents () introduce hydrogen-bonding or coordination sites, enhancing solubility and biological activity compared to alkyl-substituted analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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